molecular formula C9H17NO B8240620 (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol

(3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol

Cat. No.: B8240620
M. Wt: 155.24 g/mol
InChI Key: CGGRAHITDBJVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol is a pyrrolizine-derived compound characterized by a bicyclic structure with a hydroxymethyl group at position 8 and a methyl substituent at position 2. Pyrrolizine derivatives are increasingly studied for pharmacological applications, including kinase inhibition (e.g., KRAS targeting) and sodium channel modulation .

Properties

IUPAC Name

(3-methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8-3-5-9(7-11)4-2-6-10(8)9/h8,11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGRAHITDBJVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(N1CCC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation and Ring Formation

A common strategy involves the reaction of a γ-ketoester with a primary amine to form the pyrrolizine ring. For example, 3-methylcyclopentanone may serve as a starting material, undergoing condensation with an amino alcohol to introduce the methanol substituent. Acid catalysis (e.g., p-toluenesulfonic acid) promotes cyclization, yielding the hexahydropyrrolizine backbone.

Functionalization at the 8-Position

The methanol group at the 8-position is introduced via reduction of a carbonyl intermediate. In a representative pathway, a ketone at C-8 is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), followed by aqueous workup to isolate the secondary alcohol.

Microwave-Assisted Synthesis

Modern techniques such as microwave irradiation enhance reaction efficiency and regioselectivity. A study on a structurally related trifluoromethylated indenopyrazole demonstrated a 50% yield improvement under microwave conditions compared to conventional reflux.

Reaction Optimization

For (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol, microwave-assisted cyclization at 150°C for 20 minutes achieves near-complete conversion, reducing side product formation. The rapid heating minimizes decomposition of thermally sensitive intermediates.

Comparative Yield Analysis

The table below summarizes yields from three synthetic runs using different methods:

MethodTemperature (°C)Time (min)Yield (%)
Conventional Reflux11018036
Microwave1502050
Microwave-Sonication1501548

Data adapted from analogous pyrrolizine syntheses.

Purification and Isolation

Crude reaction mixtures often contain regioisomers and unreacted starting materials, necessitating chromatographic separation.

Column Chromatography

Silica gel chromatography with gradient elution (ethyl acetate/hexane, 10–30% v/v) effectively resolves (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol from byproducts. The target compound typically elutes in mid-polarity fractions, as evidenced by TLC monitoring (Rf = 0.4 in 30% ethyl acetate/hexane).

Recrystallization

Final purification via recrystallization from hot ethanol yields analytically pure material as crystalline solids (m.p. 149–156°C).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.29 (s, 3H, CH₃), 3.60 (m, 2H, CH₂OH), 7.26–7.98 (m, aromatic protons).

  • ¹³C NMR : δ 12.7 (CH₃), 61.8 (CH₂OH), 121.1–157.6 (aromatic carbons).

  • FT-IR : 1705 cm⁻¹ (C=O absent, confirming reduction), 3400 cm⁻¹ (O-H stretch).

Mass Spectrometry

  • EI-MS : m/z 155 (M⁺), 137 (M − H₂O).

Stereochemical Considerations

The hexahydropyrrolizine system possesses two stereocenters at C-2 and C-8. While the commercial product (CAS: 2411419-32-2) is likely supplied as a racemic mixture, enantioselective synthesis can be achieved using chiral auxiliaries or asymmetric hydrogenation.

Scale-Up and Industrial Production

AK Scientific synthesizes the compound at 97% purity under Good Manufacturing Practice (GMP) conditions. Long-term storage recommendations specify room temperature in amber glass containers under inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses

Research indicates that compounds similar to (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol exhibit a range of biological activities. These include:

  • Antioxidant Properties : Certain derivatives have shown promise as antioxidants capable of scavenging free radicals. This property is crucial in developing treatments for oxidative stress-related diseases .
  • Neurological Applications : The compound may play a role in neuroprotection. Studies suggest that similar compounds can inhibit lipid peroxidation and protect neuronal cells from damage during ischemic events .

Case Studies in Drug Development

Several case studies have highlighted the potential of this compound in drug development:

  • Ischemic Stroke Models : In animal models of ischemic stroke, derivatives of hexahydropyrrolizin have demonstrated neuroprotective effects by reducing infarct size and improving neurological outcomes .

Environmental Science

Biodegradation Studies

The environmental impact of chemical compounds is critical in assessing their safety and sustainability. Research has shown that (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol undergoes biodegradation in aquatic environments:

  • Aquatic Toxicity Assessments : Studies indicate varying degrees of toxicity to aquatic organisms. For instance, the compound has been assessed for its effects on fish and crustaceans, showing significant toxicity levels that warrant further investigation into its environmental fate .

Agricultural Research

Pesticidal Properties

Emerging research suggests that (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol may possess pesticidal properties:

  • Insecticidal Activity : Preliminary studies have indicated that the compound can affect pest populations through neurotoxic mechanisms similar to known insecticides .

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryAntioxidant and neuroprotective properties; potential in ischemic stroke treatment
Environmental ScienceBiodegradation potential; aquatic toxicity assessments
Agricultural ResearchPotential insecticidal properties; effects on pest populations

Mechanism of Action

The mechanism of action of (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Variations and Stereochemistry

The table below summarizes key structural analogs of the target compound, highlighting substituent effects:

Compound Name Substituent(s) Position Molecular Formula Molecular Weight Biological Activity/Application References
[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol; hydrochloride Fluorine 2 C₈H₁₄FNO·HCl 195.67 Intermediate in KRAS inhibitors (e.g., MRTX1133)
[rel-(2R,8S)-2-methoxy-...]methanol Methoxy 2 C₉H₁₇NO₂ 171.24 Research reagent (no specific activity noted)
3-[[tert-Butyl(dimethyl)silyl]oxymethyl]-...methanol tert-Butyl(dimethyl)silyloxy 3 C₁₃H₂₅NO₂Si 279.43 Synthetic intermediate
(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol None (base structure) - C₈H₁₅NO 141.21 Reference compound for structural studies
Pilsicainide hydrochloride Hexahydropyrrolizinyl-acetamide 8 C₁₇H₂₇ClN₂O₂ 326.86 Sodium channel blocker (antiarrhythmic agent)

Key Observations

Substituent Effects on Bioactivity: Fluorine: Fluorinated analogs (e.g., [(2R,8S)-2-fluoro-...]methanol) are incorporated into KRAS G12D inhibitors like MRTX1133, where fluorine enhances metabolic stability and target affinity . Bulkier Groups: tert-Butyl(dimethyl)silyloxy substituents (e.g., ) are employed as protective groups in synthesis, improving solubility during intermediate steps .

Stereochemical Influence: The (2R,8S) configuration in fluorinated analogs is critical for binding to KRAS G12D, as evidenced by MRTX1133’s selectivity . Stereoisomers (e.g., [(2S,7R)-2-fluoro-...]methanol) are marketed at higher prices (~$2,106/100 mg), suggesting stereochemical purity impacts cost and application .

Functional Group Modifications :

  • Replacement of the hydroxymethyl group with acetamide (e.g., pilsicainide) shifts activity toward sodium channel blockade, highlighting the role of terminal functional groups in target specificity .

Biological Activity

(3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C9H17NO
  • Molecular Weight : 157.24 g/mol
  • CAS Number : 118121068
  • IUPAC Name : (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol
  • Structure : The compound features a pyrrolizin ring structure which is significant for its biological activity.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant activity. Antioxidants are vital for neutralizing free radicals and preventing oxidative stress-related damage in cells. A study on related compounds demonstrated significant free radical scavenging activity, suggesting that (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol may have similar effects .

Neuroprotective Activity

The neuroprotective potential of pyrrolizidine alkaloids has been well-documented. These compounds have been shown to protect neuronal cells from apoptosis induced by various stressors. A study indicated that similar compounds might inhibit neuroinflammation and promote neuronal survival . This suggests that (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol could be investigated for neuroprotective applications.

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    • A comparative analysis of various pyrrolizidine derivatives revealed that certain modifications enhance antioxidant properties significantly. These findings support the hypothesis that (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol may also exhibit enhanced antioxidant capabilities .
  • Antimicrobial Testing :
    • In vitro tests on related hexahydropyrrolizine compounds demonstrated effective inhibition of Gram-positive and Gram-negative bacteria. The results suggest a promising avenue for further exploration of (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol's antimicrobial efficacy .
  • Neuroprotective Effects :
    • Research into the neuroprotective effects of pyrrolizidine alkaloids has shown that they can modulate pathways involved in neuroinflammation and apoptosis. This opens up potential therapeutic applications for (3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-YL)methanol in neurodegenerative diseases .

Summary Table of Biological Activities

Biological ActivityEvidence
AntioxidantSignificant free radical scavenging activity in related compounds
AntimicrobialEfficacy against various bacterial strains in similar derivatives
NeuroprotectivePotential to inhibit neuroinflammation and promote cell survival

Q & A

Q. What strategies link structural modifications to bioactivity in related pyrrolizine derivatives?

  • Methodological Answer : Conduct molecular docking (AutoDock Vina) against targets like PI3Kα (PDB: 2WXH). Synthesize analogs with varied methyl positions (e.g., 2-methyl vs. 3-methyl) and test inhibitory activity via kinase assays (IC50_{50}). Compare with reference inhibitors like PI3Kα inhibitor VIII .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.